molecular formula C12H10N4 B8311022 2-(1H-1,2,4-triazole-1-yl)-3-methyl-quinoline

2-(1H-1,2,4-triazole-1-yl)-3-methyl-quinoline

Cat. No. B8311022
M. Wt: 210.23 g/mol
InChI Key: NKFVTTOTYDMEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05104884

Procedure details

A mixture of 1.78 g of 2-chloro-3-methyl-quinoline and 0.69 g of 1,2,4-triazole is melt and allowed to stand at 120° C. for 4 hours. The melt is cooled, then dissolved in 10 ml of ethanol, poured into 20 ml of water and neutralized with 1 ml of concentrated ammonium hydroxide. The precipitated product is filtered. Thus 1.49 g of the desired compound are obtained, yield 71%. Mp.: 80°-81° C.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([CH3:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH:13]1[CH:17]=[N:16][CH:15]=[N:14]1.O.[OH-].[NH4+]>C(O)C>[N:13]1([C:2]2[C:11]([CH3:12])=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)[CH:17]=[N:16][CH:15]=[N:14]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1C
Name
Quantity
0.69 g
Type
reactant
Smiles
N1N=CN=C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The melt is cooled
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(N=CN=C1)C1=NC2=CC=CC=C2C=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.